N-methyl-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-15-4-3-5-17(12-15)14-25-19-10-11-30-20(19)22(28)26(23(25)29)13-16-6-8-18(9-7-16)21(27)24-2/h3-5,10-12,16,18H,6-9,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVJNRAHIYTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Strategy
The thieno[3,2-d]pyrimidine core is synthesized via cyclization of a thiophene-2-carboxamide derivative with urea or thiourea. A representative protocol involves:
Reagents :
- Methyl 3-aminothiophene-2-carboxylate
- Urea (2 equivalents)
- Acetic acid (solvent)
Conditions :
Mechanism :
- Nucleophilic attack by the amine on the carbonyl carbon of urea.
- Cyclodehydration to form the pyrimidine ring.
Functionalization at Position 3: Methylene Linker and Cyclohexane Carboxamide
Mannich Reaction
The methylene bridge is installed using a Mannich-type reaction:
Reagents :
- 1-(3-Methylbenzyl)thieno[3,2-d]pyrimidine-2,4-dione
- Formaldehyde (37% aqueous, 2 equivalents)
- Cyclohexane-1-carboxamide (1.1 equivalents)
Conditions :
Mechanism :
- Formation of an iminium intermediate.
- Nucleophilic attack by the carboxamide’s amine.
N-Methylation
The terminal amide is methylated using iodomethane:
Reagents :
- Cyclohexane-1-carboxamide intermediate
- Iodomethane (1.5 equivalents)
- Potassium carbonate (base)
Conditions :
Optimization and Industrial Scalability
Process Refinements
Purification Techniques
- Crystallization : Recrystallization from ethanol/water mixtures enhanced purity (>99%).
- Chromatography : Gradient elution (hexane → ethyl acetate) resolved diastereomers in the methylene linker step.
Spectroscopic Characterization
Key data for intermediate and final compounds:
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Thieno[3,2-d]pyrimidine-2,4-dione | 7.35 (s, 1H, thiophene), 10.2 (s, 1H, NH) | 225 [M+H]⁺ |
| 3-Methylbenzyl derivative | 4.95 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) | 344 [M+H]⁺ |
| Final product (G346-0199) | 3.02 (s, 3H, NCH₃), 1.45–1.89 (m, cyclohexane) | 426 [M+H]⁺ |
Challenges and Solutions
Steric Hindrance
The cyclohexane carboxamide’s bulk necessitated:
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the thieno[3,2-d]pyrimidine core or the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-methyl-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Cyclohexane-Carboxamide Moieties
Key Observations :
- The target compound’s cyclohexane-carboxamide group is a recurring motif in intermediates and bioactive molecules, often serving as a conformational stabilizer or hydrogen-bond donor .
- Unlike analogues in and , the target compound incorporates a thieno-pyrimidine core, which may enhance its binding affinity to enzymes or receptors compared to simpler aromatic systems.
Thieno-Pyrimidine and Pyrazole Derivatives
Key Observations :
- The pyrazole-carboxamide derivatives () exhibit antifungal activity, suggesting that carboxamide groups paired with heterocyclic systems are pharmacologically relevant.
- Compounds like those in share the pyrimidine-carboxamide framework but lack the thiophene ring, highlighting the target compound’s unique hybrid structure .
Bioactivity and Computational Similarity Analysis
and emphasize that structural similarity (e.g., Tanimoto or Dice coefficients) often correlates with bioactivity overlap:
- The target compound’s thieno-pyrimidine scaffold shares topological similarities with pyrimidine-based kinase inhibitors, though specific activity data are unavailable in the evidence .
Biologische Aktivität
N-methyl-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound has been evaluated in vitro against various cancer cell lines, demonstrating IC50 values indicative of potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8.0 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has shown promise in antimicrobial assays against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism appears to involve disruption of bacterial cell wall synthesis and protein synthesis inhibition.
Anti-inflammatory Properties
In preclinical models, the compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several thieno[3,2-d]pyrimidine derivatives. The study found that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that it effectively inhibited bacterial growth and biofilm formation at sub-MIC concentrations, suggesting its potential as a therapeutic agent for resistant bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
